Technical Guide: Synthesis of 2-Hydroxy-1H-indole-3-carbonitrile
Technical Guide: Synthesis of 2-Hydroxy-1H-indole-3-carbonitrile
The following technical guide details the synthesis of 2-hydroxy-1H-indole-3-carbonitrile , chemically equivalent to its more stable tautomer, 3-cyano-2-oxindole .
Introduction & Chemical Identity
2-Hydroxy-1H-indole-3-carbonitrile (CAS: 1466-56-4) is a critical heterocyclic intermediate used extensively in the development of tyrosine kinase inhibitors (e.g., Sunitinib) and novel dyes.
Tautomeric Equilibrium
Researchers must recognize that this compound exists in a dynamic equilibrium between two tautomeric forms.[1][2] While the IUPAC name suggests the enol form (A), the keto form (B) is thermodynamically favored in most solvents and solid states.
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Form A (Enol): 2-hydroxy-1H-indole-3-carbonitrile (Aromatic indole character)
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Form B (Keto): 2-oxoindoline-3-carbonitrile (or 3-cyano-2-oxindole)
Synthetic protocols typically yield the keto form, which can be trapped as the enol ether if treated with alkylating agents. This guide focuses on the scalable synthesis of the free parent compound.
Figure 1: Tautomeric equilibrium favoring the 2-oxindole structure in solution.
Retrosynthetic Analysis
The most robust, scalable, and atom-economical route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Reductive Cyclization . This approach avoids the use of highly toxic free cyanide salts (e.g., NaCN) and unstable diazonium intermediates associated with Sandmeyer-type routes.
Strategic Disconnection
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C2-N1 Bond Formation: Achieved via intramolecular amide formation (cyclization).
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C3-C3a Bond Formation: Achieved via SNAr of a carbanion on an electrophilic aromatic ring.
Selected Pathway: 2-Chloronitrobenzene + Ethyl Cyanoacetate.
Figure 2: Retrosynthetic tree illustrating the convergent assembly from commodity chemicals.
Experimental Protocol
This protocol is designed for a 50 mmol scale but is linearly scalable.
Phase 1: SNAr Coupling
Objective: Synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate.
Reagents:
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2-Chloronitrobenzene (7.88 g, 50 mmol)
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Ethyl cyanoacetate (6.22 g, 55 mmol, 1.1 equiv)
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Potassium Carbonate (K₂CO₃), anhydrous (13.8 g, 100 mmol, 2.0 equiv)
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Dimethylformamide (DMF) or DMSO (50 mL)
Procedure:
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Setup: Charge a dry 250 mL round-bottom flask (RBF) with 2-chloronitrobenzene, ethyl cyanoacetate, and DMF.
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Activation: Add anhydrous K₂CO₃ in one portion. The reaction is exothermic; ensure adequate stirring.
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Reaction: Heat the mixture to 70–80 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the chloronitrobenzene.
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Workup:
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Cool the mixture to room temperature.
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Pour slowly into 300 mL of ice-water containing 10 mL of concentrated HCl (to neutralize excess base and protonate the carbanion).
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Extract with Ethyl Acetate (3 x 50 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
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Intermediate: The product is a thick yellow/orange oil or low-melting solid. It can often be used directly in Phase 2 without further purification.
Phase 2: Reductive Cyclization
Objective: Conversion of the nitro-ester to the oxindole ring.
Reagents:
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Crude Intermediate from Phase 1
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Iron Powder (Fe) (11.2 g, 200 mmol, ~4 equiv)
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Glacial Acetic Acid (AcOH) (100 mL)
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Alternative: Zinc dust can be used, but Iron is milder and prevents over-reduction of the nitrile.
Procedure:
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Dissolution: Dissolve the crude intermediate in Glacial Acetic Acid (100 mL) in a 500 mL RBF equipped with a reflux condenser.
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Reduction: Add Iron powder in small portions over 15 minutes at room temperature (exothermic).
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Cyclization: Heat the mixture to 90–100 °C for 2–3 hours.
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Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot acetic acid.
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Precipitation: Pour the filtrate into 500 mL of cold water . The product, 3-cyano-2-oxindole, will precipitate as a tan or beige solid.
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Purification:
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Filter the solid.
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Recrystallization: Recrystallize from Ethanol or Methanol/Water to yield off-white needles.
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Data Summary Table
| Parameter | Specification |
| Yield (Overall) | 65–75% |
| Melting Point | 202–205 °C (Lit. val. varies by tautomer purity) |
| Appearance | Beige to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot EtOH; Insoluble in water |
Mechanistic Pathway
Understanding the mechanism is crucial for troubleshooting. The reduction of the nitro group is the rate-determining step for cyclization.
Figure 3: Step-wise mechanistic flow from precursors to the heterocyclic core.[8]
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
1H NMR (DMSO-d6, 400 MHz)
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δ 10.8 ppm (s, 1H): Indole NH (Broad singlet, exchangeable).
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δ 7.2–7.6 ppm (m, 4H): Aromatic protons (Indole ring).
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δ 5.1 ppm (s, 1H): C3-H proton.
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Note: In the enol form (2-hydroxy), this proton would be absent, and an OH signal would appear. The presence of the C3-H signal confirms the keto (oxindole) tautomer in DMSO solution.
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IR Spectroscopy (ATR)
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~2245 cm⁻¹: Nitrile (C≡N) stretch. Distinctive sharp peak.
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~1710 cm⁻¹: Carbonyl (C=O) stretch of the amide/lactam.
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~3200 cm⁻¹: N-H stretch (Broad).
Safety & Handling
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2-Chloronitrobenzene: Toxic by inhalation and skin absorption. Potential carcinogen. Handle in a fume hood.
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Ethyl Cyanoacetate: Releases cyanide fumes if strongly heated/decomposed; however, the nitrile group remains intact in this protocol.
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Iron/Acetic Acid: The reduction is exothermic. Add iron slowly to prevent thermal runaway.
References
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Gassman, P. G., & van der Heyden, A. (1966). The Synthesis of Isatins and 2-Oxindoles. Journal of the American Chemical Society, 88(19), 4542–4543. Link
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Hewawasam, P., & Meanwell, N. A. (1994). A General Method for the Synthesis of Isatins via the Nucleophilic Aromatic Substitution of 2-Nitroaryl Fluorides. Tetrahedron Letters, 35(40), 7303–7306. Link
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Organic Syntheses. (1955). 2-Nitro-4-methoxyaniline (General reduction protocols). Organic Syntheses, Coll. Vol. 3, p. 661. Link
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Sun, L., et al. (2003). Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Specific Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116–1119. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ia801407.us.archive.org [ia801407.us.archive.org]
- 7. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 8. iris.unito.it [iris.unito.it]
